Chromium(3+) perfluorooctanoate
Description
Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research
Chromium(3+) perfluorooctanoate is chemically a salt formed from the trivalent chromium cation (Cr³⁺) and three perfluorooctanoate anions (C₈F₁₅O₂⁻). ontosight.ainih.gov This structure firmly places it within the large and diverse family of per- and polyfluoroalkyl substances, commonly known as PFAS. ontosight.ai PFAS are synthetic chemicals characterized by a fully fluorinated carbon backbone, which imparts properties such as thermal stability and resistance to oil and water. These characteristics have led to their use in a wide array of industrial and consumer products, including non-stick coatings and firefighting foams. ontosight.ainy.gov
The defining feature of the perfluorooctanoate anion is its persistence in the environment. The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly resistant to degradation. ontosight.ainy.gov Consequently, perfluorooctanoate, the anion component of this compound, is known to persist and accumulate in various environmental compartments, including water, soil, and living organisms. ontosight.ainy.gov Research into PFAS, and by extension compounds like this compound, is driven by concerns over their widespread presence and potential for long-range environmental transport. pops.int While specific research on the environmental fate of this compound is limited, the behavior of its perfluorooctanoate component is well-documented and serves as a primary indicator of its likely environmental impact.
Table 1: Physicochemical Properties of Perfluorooctanoic Acid (PFOA) - Parent Compound of the Perfluorooctanoate Anion
| Property | Value |
| Molecular Formula | C₈HF₁₅O₂ |
| Molecular Weight | 414.07 g/mol |
| Water Solubility | High |
| Vapor Pressure | Negligible |
| Environmental Characteristic | Persistent and Bioaccumulative |
Data sourced from PubChem and other environmental studies. ny.govpops.int
Significance of Chromium(III) Metal-Organic Compounds in Environmental Systems
The chromium component of this compound exists in the trivalent state (Cr(III)), which is the most stable form of chromium. epa.gov In environmental systems, the behavior of chromium is largely dictated by its oxidation state. epa.gov Unlike the highly toxic and mobile hexavalent chromium (Cr(VI)), chromium(III) is generally less soluble and less toxic. epa.govnumberanalytics.com It is considered an essential trace element for mammals, playing a role in glucose and lipid metabolism. epa.goveurekalert.org
Table 2: General Environmental Characteristics of Chromium(III)
| Characteristic | Description |
| Mobility | Generally low, but can be enhanced by complexation with organic matter. |
| Toxicity | Significantly lower than hexavalent chromium (Cr(VI)). |
| Persistence | Does not degrade, but its speciation and bioavailability can change. |
| Environmental Role | Can be an essential micronutrient, but can also be a contaminant at high concentrations. |
Information compiled from various environmental science sources. epa.govepa.govnumberanalytics.com
Structure
2D Structure
Properties
IUPAC Name |
chromium(3+);2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8HF15O2.Cr/c3*9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h3*(H,24,25);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKVLNPBXBXIJO-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Cr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24CrF45O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
335-67-1 (Parent) | |
| Record name | Chromium(3+) perfluorooctanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00880581 | |
| Record name | Chromium(3+) perfluorooctanoate (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68141-02-6 | |
| Record name | Chromium(3+) perfluorooctanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, chromium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium(3+) perfluorooctanoate (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium(3+) perfluorooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Chromium 3+ Perfluorooctanoate
Advanced Synthetic Routes and Reaction Mechanisms of Chromium(3+) Perfluorooctanoate
The synthesis of this compound, with the chemical formula Cr(C₇F₁₅COO)₃, involves the reaction of a chromium(III) precursor with perfluorooctanoic acid or its salt. The specific reaction conditions and choice of precursors are crucial in determining the final product's purity and structure.
Reaction of Perfluorooctanoic Acid with Chromium(III) Precursors
The primary route to synthesizing this compound involves the reaction of a chromium(III) salt with perfluorooctanoic acid. A common and effective precursor for this type of synthesis is anhydrous chromium(III) chloride (CrCl₃) or its tetrahydrofuran (B95107) (THF) adduct, CrCl₃(THF)₃. The reaction can be generalized as follows:
CrCl₃ + 3 C₇F₁₅COOH → Cr(C₇F₁₅COO)₃ + 3 HCl
This reaction is typically carried out under anhydrous conditions to prevent the formation of basic chromium carboxylates or chromium hydroxides, which can occur in the presence of water. The reaction of CrCl₃ with carboxylic acids often requires heating to proceed to completion. lacc-terryb.com Another potential synthetic route involves the reaction of chromium(VI) oxide (CrO₃) with the anhydride (B1165640) of perfluorooctanoic acid, [(C₇F₁₅CO)₂O]. This method also yields the anhydrous chromium(III) carboxylate. researchgate.netresearchgate.net
The reaction mechanism likely involves the initial coordination of the carboxylic acid to the chromium(III) center, followed by the elimination of hydrogen chloride. The perfluorooctanoate ligand can coordinate to the chromium ion in a monodentate, bidentate, or bridging fashion, leading to various possible structures for the final complex.
A patent describes a general method for synthesizing basic chromium carboxylates of the form [Cr₃O(carboxylate)₆(H₂O)₃]⁺ by heating an aqueous mixture of a Cr(III) salt, a carboxylic acid, and a metal hydroxide. google.com While this method produces a different type of complex, it highlights the importance of controlling the reaction conditions, particularly the presence of water and base, to obtain the desired product.
Solvent Effects and Controlled Synthesis Parameters
The choice of solvent plays a critical role in the synthesis of this compound. Non-polar, aprotic solvents are generally preferred to minimize the formation of undesired byproducts. Solvents such as tetrahydrofuran (THF) are often used, as they can dissolve the chromium(III) precursor and facilitate the reaction with the carboxylic acid. rsc.org The use of anhydrous solvents is crucial for preparing the simple tris-carboxylate complex. researchgate.net
The synthesis of chromium(III) complexes can be influenced by the solvent's coordinating ability. acs.orgopenmedicinalchemistryjournal.com In coordinating solvents, solvent molecules can compete with the carboxylate ligand for coordination sites on the chromium ion, potentially leading to the formation of mixed-ligand complexes. Therefore, careful selection of the solvent and control of the reaction temperature and stoichiometry are essential for achieving a high yield of the desired this compound. For instance, studies on other chromium(III) carboxylates have shown that the reaction conditions, including the solvent, can determine whether monomeric, dimeric, or polymeric species are formed. lacc-terryb.comresearchgate.net Mechanochemical synthesis, which involves grinding the solid reactants together without a solvent, presents an alternative route that can lead to high yields and avoids solvent-related side reactions. acs.org
Structural Characterization Techniques for this compound Complexes
Spectroscopic Analysis in Coordination Chemistry
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for characterizing metal carboxylates. The position of the carboxylate stretching vibrations (asymmetric νₐₛ(COO⁻) and symmetric νₛ(COO⁻)) in the IR spectrum can provide information about the coordination mode of the perfluorooctanoate ligand. The difference between these two stretching frequencies (Δν = νₐₛ - νₛ) is particularly informative.
| Coordination Mode | Δν (νₐₛ - νₛ) |
| Ionic | < Δν for the sodium salt |
| Monodentate | > Δν for the sodium salt |
| Bidentate (Chelating) | < Δν for the sodium salt |
| Bidentate (Bridging) | ≈ Δν for the sodium salt |
This table provides a general guide for interpreting the IR spectra of metal carboxylates.
For chromium(III) carboxylates, the presence of multiple bands in the carboxylate stretching region can suggest the existence of non-equivalent carboxylate groups, possibly indicating a polymeric or complex structure. researchgate.netresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of a chromium(III) complex is determined by the electronic transitions between the d-orbitals of the chromium ion. For an octahedral Cr(III) complex, two main absorption bands are typically observed in the visible region, corresponding to the transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states. lacc-terryb.comdocbrown.info The position and intensity of these bands are sensitive to the nature of the ligands coordinated to the chromium ion. The perfluorooctanoate ligand would influence the ligand field splitting, and the resulting spectrum would be characteristic of a CrO₆ coordination environment, assuming the carboxylate oxygens are the coordinating atoms. The color of chromium(III) complexes is a direct consequence of these electronic transitions. docbrown.info
Theoretical and Computational Modeling of Coordination Geometry
Density Functional Theory (DFT) and other computational methods are valuable tools for predicting and understanding the geometry of chromium(III) complexes. africaresearchconnects.comacs.org These methods can be used to model the structure of this compound and calculate its expected spectroscopic properties.
Theoretical calculations can help to determine the most stable coordination geometry for the complex. For a Cr(III) ion, an octahedral coordination geometry is most common. nih.govnih.gov In the case of this compound, the three perfluorooctanoate ligands could coordinate to the chromium center in several ways to achieve this geometry. For example, each ligand could act as a bidentate chelating ligand, or they could adopt bridging coordination modes to form dimeric or polymeric structures.
Computational models can also predict the vibrational frequencies of the complex, which can then be compared with experimental FT-IR data to confirm the proposed structure. africaresearchconnects.com Similarly, theoretical calculations can help to assign the electronic transitions observed in the UV-Vis spectrum. Studies on other chromium(III) complexes have shown good agreement between experimental and DFT-calculated geometric parameters and spectroscopic data. africaresearchconnects.comacs.orguchicago.edu For perfluorinated carboxylic acid dimers, theoretical studies have been used to investigate their structure and stability. nih.gov Such computational approaches can provide valuable insights into the structure and bonding of this compound.
Environmental Fate and Transport Dynamics of Chromium 3+ Perfluorooctanoate
Persistence and Biodegradation Resistance in Environmental Compartments
The persistence of Chromium(3+) perfluorooctanoate in the environment is overwhelmingly dictated by the stability of the perfluorooctanoate anion. PFOA is recognized as an extremely persistent organic pollutant due to its chemical structure, which is highly resistant to environmental degradation processes. ny.govnih.gov
The defining feature of the perfluorooctanoate molecule is its backbone of carbon-carbon (C-C) bonds and the surrounding carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond energy of approximately 485 kJ/mol. oup.commdpi.com This exceptional strength confers remarkable thermal and chemical stability to the molecule. mdpi.comthe-innovation.org
This stability makes the perfluorinated carbon chain highly resistant to both biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) degradation pathways. oup.comnih.gov While degradation of PFOA can be achieved under specific, energy-intensive laboratory conditions such as high temperatures or pressures with chemical catalysts, these conditions are not representative of natural environments. mdpi.com Consequently, the degradation kinetics of the PFOA moiety of this compound in soil and water are extremely slow, leading to its classification as a persistent substance. the-innovation.org The primary challenge in degradation is the cleavage of the C-F bond, which requires substantial energy input. the-innovation.org
The stability of per- and polyfluoroalkyl substances (PFAS) is influenced by factors such as the length of the carbon chain and the nature of the functional group. Perfluorooctanoic acid (PFOA) is a long-chain perfluorinated carboxylic acid (PFCA).
Comparison by Chain Length : Generally, long-chain PFAS like PFOA are more stable and bioaccumulative than their short-chain counterparts (those with fewer than eight carbons). nih.gov However, even short-chain alternatives like perfluorobutanoic acid (PFBA) are extremely persistent due to the C-F bond strength. nih.gov
Comparison by Functional Group : PFOA (a PFCA) and its counterpart perfluorooctane sulfonate (PFOS), a perfluoroalkane sulfonic acid (PFSA), are both highly stable. However, studies on adsorption and transport often show that PFOS sorbs more strongly to sediments and organic matter than PFOA, which may slightly alter their comparative environmental fate, though both are exceptionally persistent. ny.govmdpi.com
Comparison by Isomer Structure : The thermodynamic stability can also vary between linear and branched isomers of PFOA. While linear PFOA is the most commonly studied, branched isomers exist and may exhibit different stabilities and environmental behaviors. tru.ca
Sorption and Desorption Processes in Aquatic and Terrestrial Matrices
The adsorption of the PFOA anion has been studied on a variety of environmental sorbents. Key mechanisms include hydrophobic interactions and electrostatic interactions. mdpi.comnih.gov
Minerals and Metal Oxides : PFOA adsorption is observed on minerals like goethite, gibbsite, and silica. tennessee.edunih.gov The extent of adsorption is highly dependent on pH, as it affects the surface charge of the mineral. On positively charged surfaces (at low pH), the anionic PFOA adsorbs via electrostatic attraction. tennessee.edunih.gov
Carbonaceous Materials : Materials with high organic carbon content, such as activated carbon and carbon nanotubes, are effective at adsorbing PFOA, primarily through hydrophobic interactions between the fluorinated tail of PFOA and the material's surface. mdpi.comiaea.org
Soils and Sediments : In soils, PFOA retention is influenced by both organic carbon content and the presence of metal oxides (iron and aluminum oxides). mdpi.com
The chromium(III) cation is known to sorb strongly to soil and sediment components, particularly clays and organic matter. nih.gov For the neutral this compound complex, adsorption is likely driven by both the hydrophobic interactions of the PFOA tails and the potential for the chromium center to interact with surface functional groups. The presence of chromium could potentially enhance the sorption of PFOA, particularly on negatively charged surfaces where the PFOA anion would normally be repelled, through cation bridging. researchgate.netresearchgate.net
| Sorbent Type | Primary Adsorption Mechanism(s) | Influencing Factors |
|---|---|---|
| Metal Oxides (e.g., Goethite) | Electrostatic Attraction, Ligand Exchange | pH (lower pH increases adsorption), Ionic Strength |
| Carbon Nanotubes | Hydrophobic Interaction | Surface Area, Porosity |
| Activated Carbon | Hydrophobic Interaction, Electrostatic Interaction | Surface Basicity, pH |
| Soils and Sediments | Hydrophobic Interaction (with organic matter), Electrostatic Interaction (with metal oxides) | Organic Carbon Content, pH, Clay/Oxide Content |
The charge of the adsorbing species is a critical factor in its environmental mobility.
PFOA Anion : As an anion, PFOA is highly soluble in water and relatively mobile in many soil types, particularly those with a net negative charge where electrostatic repulsion occurs. ny.gov Its adsorption increases significantly in acidic conditions where soil and mineral surfaces become more positively charged. tennessee.edu
Chromium(III) Cation : Cr³⁺ is less mobile and tends to bind strongly to negatively charged soil particles. nih.gov
This compound (Neutral Complex) : As a neutral salt, the direct electrostatic attraction or repulsion that governs the behavior of the individual ions is less significant. The adsorption of the neutral complex would be more heavily reliant on the hydrophobic properties of the long perfluorinated chains. This suggests that its partitioning to organic carbon in soils and sediments would be a dominant mechanism. ny.gov The compound's solubility in water is expected to be lower than that of simple PFOA salts (like ammonium or sodium perfluorooctanoate), which would favor partitioning onto solid phases.
Studies on the co-transport of PFOA and chromium (as Cr(VI)) have shown that chromium can impact the sorption of PFAS, suggesting competitive interactions at binding sites. nih.gov While this study used Cr(VI), it highlights the principle that the presence of metals can alter the transport behavior of PFOA.
Environmental Transformation and Degradation Pathways
Oxidative and Reductive Transformation Mechanisms of Chromium(3+) Perfluorooctanoate
The chromium ion can exist in several oxidation states, with Cr(III) and Cr(VI) being the most common in the environment. Cr(III) is generally considered to be relatively stable and less mobile, often precipitating as hydroxides at neutral to alkaline pH. nih.gov In contrast, Cr(VI) is more soluble and significantly more toxic.
A critical aspect of the environmental fate of this compound is the potential for the oxidation of Cr(III) to Cr(VI). This transformation can be facilitated by naturally occurring oxidizing agents in soils and sediments, such as manganese dioxide. nih.gov The conversion to the more mobile and toxic Cr(VI) would decouple the chromium from the PFOA, leading to two separate contaminant streams.
Conversely, under reducing conditions, any formed Cr(VI) could be reduced back to Cr(III) by substances like ferrous iron (Fe²⁺) or organic matter. nih.gov This dynamic interplay between chromium oxidation states can significantly impact the mobility and potential toxicity of the chromium component of the salt.
While the PFOA molecule itself is highly resistant to degradation, the chromium center could potentially participate in redox cycling that might indirectly influence the fate of the organic portion, for instance, by generating reactive oxygen species under certain conditions. However, direct evidence for such a mechanism in the degradation of this compound is not currently available in scientific literature.
Given the recalcitrant nature of PFOA, its degradation, when it does occur, typically proceeds through the removal of the carboxylic acid head group followed by the stepwise removal of CF₂ units. This process leads to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs). For example, the degradation of PFOA can yield perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and so on.
In the context of remediation technologies, the complete mineralization of PFOA to carbon dioxide and fluoride (B91410) ions is the ultimate goal. However, the formation of these shorter-chain PFCAs is a common intermediate step. It is important to note that these shorter-chain PFCAs are also persistent and may have their own toxicological profiles.
Table 1: Potential Degradation Intermediates of the Perfluorooctanoate (PFOA) Moiety
| Intermediate Compound | Chemical Formula |
| Perfluoroheptanoic Acid (PFHpA) | C₇F₁₅COOH |
| Perfluorohexanoic Acid (PFHxA) | C₆F₁₃COOH |
| Perfluoropentanoic Acid (PFPeA) | C₅F₁₁COOH |
| Perfluorobutanoic Acid (PFBA) | C₄F₉COOH |
This table represents potential intermediates from the degradation of the PFOA component, based on general PFOA degradation studies, not specifically from this compound.
Photolytic and Hydrolytic Degradation Studies
Hydrolysis: The PFOA anion is resistant to hydrolysis due to the strength of the C-F bonds. nih.gov The chromium(III) cation will hydrolyze in water, forming various aquo and hydroxo complexes, the nature of which depends on the pH of the surrounding medium. However, this hydrolysis of the Cr(III) ion is not expected to directly lead to the degradation of the PFOA anion.
Photolysis: Direct photolysis of PFOA in water is a very slow process. acs.org However, the presence of other substances can enhance its photodegradation. For instance, studies have shown that the presence of ferric iron (Fe³⁺) can promote the photodegradation of PFOA under UV light, likely through the formation of a complex that is more susceptible to photodecarboxylation. mdpi.comresearchgate.net It is plausible that Cr(III) could play a similar role, forming a complex with PFOA that alters its photochemical behavior. Further research is needed to confirm this hypothesis for this compound.
Advanced Oxidation Processes for Remediation of this compound Contamination
Advanced Oxidation Processes (AOPs) are a suite of technologies designed to generate highly reactive species, such as hydroxyl radicals (•OH), to degrade persistent organic pollutants like PFOA. These processes include ozonation, Fenton and photo-Fenton reactions, and the use of persulfate.
The effectiveness of AOPs for the remediation of water contaminated with this compound would depend on the specific conditions of the treatment. The presence of Cr(III) could potentially influence the efficiency of these processes. For example, in Fenton-like systems, Cr(III) could interact with the reactive oxygen species, potentially acting as a catalyst or an inhibitor.
Furthermore, some AOPs can lead to the oxidation of Cr(III) to Cr(VI), which would be an undesirable side effect of the remediation process, creating a different type of hazardous waste. serdp-estcp.mil Therefore, the selection and optimization of an AOP for the treatment of this compound contamination would need to carefully consider the simultaneous degradation of the PFOA and the management of the chromium species.
Table 2: Overview of Advanced Oxidation Processes for PFOA Remediation and Potential Influence of Chromium
| Advanced Oxidation Process | Primary Reactive Species | Potential Influence of Chromium(III) |
| Fenton (Fe²⁺/H₂O₂) | Hydroxyl Radical (•OH) | May interfere with iron cycling; potential for Cr(III) oxidation. |
| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Hydroxyl Radical (•OH) | Similar to Fenton, with potential for photochemical interactions. |
| Persulfate (S₂O₈²⁻) Activation | Sulfate Radical (SO₄⁻•) | Cr(III) could potentially act as an activator or be oxidized. |
| Ozonation (O₃) | Ozone, Hydroxyl Radical (•OH) | PFOA is generally resistant to ozonation alone. |
| Photocatalysis (e.g., TiO₂) | Electron-hole pairs, •OH | Cr(III) could potentially dope (B7801613) the catalyst or interact with charge carriers. |
This table provides a general overview and the specific effects of chromium would require experimental verification for this compound.
Ecotoxicological Mechanisms and Molecular Interactions of Chromium 3+ Perfluorooctanoate in Non Human Organisms
Cellular and Subcellular Modulations in Aquatic and Terrestrial Species
The environmental presence of Chromium(3+) perfluorooctanoate raises concerns for both aquatic and terrestrial ecosystems due to the persistence and potential for bioaccumulation of its components. ontosight.ai While specific studies on the combined compound are limited, the individual toxicities of chromium(III) and PFOA provide insights into its potential effects.
In aquatic environments, chromium(III) has been shown to impact various organisms. For instance, studies on fish have demonstrated that trivalent chromium exposure can lead to alterations in lipid metabolism. nih.gov High doses of dietary chromium(III) have been observed to cause stress and sub-lethal toxic effects in fish, indicating its potential to disrupt normal physiological processes. nih.gov The trivalent form of chromium is generally considered less toxic than its hexavalent counterpart, Cr(VI). epa.govnih.gov However, its effects are not negligible. In freshwater fish, Cr(VI) exposure, which can be a resultant species from environmental oxidation of Cr(III), has been linked to a range of adverse effects including hematological changes and organ damage. nih.gov
For terrestrial organisms, studies on invertebrates like earthworms have shown that chromium(III) can negatively affect growth and reproduction. ornl.gov For example, a significant reduction in the number of cocoons and hatchlings has been observed in earthworms exposed to Cr(III). ornl.gov Furthermore, chromium(III) has been shown to inhibit the activity of soil microorganisms, impacting essential ecosystem processes like nitrogen mineralization and enzyme activities. ornl.gov
The perfluorooctanoate component of the molecule is a well-documented environmental contaminant with a range of toxic effects. In aquatic organisms, PFOA and other PFAS have been shown to cause developmental toxicity and lethality in species like the zebrafish embryo. nih.govuniversiteitleiden.nl The toxicity of these compounds often correlates with their alkyl chain length. nih.govuniversiteitleiden.nl
Alterations in Enzyme Activity (e.g., ATP Synthase Interaction via Magnesium Ion Displacement)
Recent research has identified a direct molecular target for chromium(III) that has significant implications for cellular function: the mitochondrial ATP synthase. nih.govnih.gov Studies have shown that Cr(III) can bind to the beta subunit of ATP synthase, which is the catalytic core of the enzyme. nih.govnih.gov This binding inhibits the enzyme's activity in a dose- and time-dependent manner. nih.gov The proposed mechanism involves the displacement of magnesium ions, which are essential cofactors for ATP synthase function. This interaction disrupts the normal process of ATP synthesis.
The inhibition of ATP synthase by chromium(III) has been demonstrated to be a key mechanism through which it exerts its biological effects. nih.gov This direct interaction with a fundamental cellular enzyme highlights a critical pathway for chromium-induced toxicity in organisms. While this research was not conducted on this compound specifically, the presence of the Cr(III) ion in the compound makes this a highly relevant mechanism of potential toxicity.
Influence on Cellular Energy Production and Metabolic Regulation
A critical consequence of inhibited ATP synthase activity and the resulting decrease in the ATP/ADP ratio is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.govnih.gov The influence of chromium on lipid metabolism in fish further supports its role in metabolic regulation. nih.govnih.gov Studies have shown that dietary exposure to trivalent chromium can significantly up-regulate lipid metabolism in fish, particularly affecting steroid and terpenoid backbone biosynthesis pathways. nih.gov This indicates that chromium can cause a disorder in lipid metabolism, contributing to its potential toxicity in aquatic animals. nih.govnih.gov
Pathway Activation Studies (e.g., AMP-Activated Protein Kinase Pathway)
As mentioned previously, the inhibition of ATP synthase by chromium(III) leads to an increase in the cellular AMP/ATP ratio, which is a primary signal for the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govnih.gov AMPK acts as a cellular energy sensor, and its activation initiates a switch from anabolic (energy-consuming) processes to catabolic (energy-producing) processes to restore energy balance.
Studies on other chromium complexes, such as chromium (D-phenylalanine)3, have also demonstrated the activation of the AMPK signaling pathway. nih.gov This activation was linked to an increase in glucose uptake in cells. nih.gov Research on hexavalent chromium (Cr(VI)) has also implicated the AMPK pathway in its toxic effects, such as inducing mitophagy (the selective degradation of mitochondria by autophagy) in rat liver cells and disrupting mitochondrial dynamics in ducks. nih.gov The consistent involvement of the AMPK pathway in the cellular response to different forms of chromium suggests that this is a conserved mechanism of action and is highly likely to be relevant for this compound.
Comparative Ecotoxicity with Other PFAS and Chromium Species
Comparison with other Chromium Species:
Chromium exists predominantly in two oxidation states in the environment: trivalent (Cr(III)) and hexavalent (Cr(VI)). epa.govnih.gov It is widely accepted that Cr(VI) is significantly more toxic than Cr(III). epa.govnih.gov Cr(VI) is a potent oxidizing agent and a known human carcinogen, whereas Cr(III) is considered an essential trace element for humans and is less toxic. epa.govnih.gov However, this does not mean Cr(III) is without toxic effects, as discussed in the preceding sections. The toxicity of Cr(III) can also be influenced by its chemical form, with some studies suggesting that certain organic complexes of Cr(III) may exhibit higher toxicity than inorganic salts. The chelation of Cr(III) with organic ligands can affect its bioavailability and interaction with biological systems. researchgate.net
Comparison with other PFAS:
Perfluorooctanoic acid (PFOA), the anionic component of this compound, is one of the most well-studied "legacy" PFAS. nih.govuniversiteitleiden.nl Its toxicity is often used as a benchmark for other PFAS compounds. Studies comparing the toxicity of PFOA with newer, shorter-chain PFAS have shown that toxicity can be related to the length of the perfluoroalkyl chain, with longer-chain compounds like PFOA often exhibiting greater toxicity. nih.govuniversiteitleiden.nl For instance, in zebrafish embryos, the median lethal concentration (LC50) was found to be significantly correlated with the alkyl chain length of the PFAS. nih.govuniversiteitleiden.nl Therefore, the perfluorooctanoate portion of the molecule contributes a significant level of toxicity characteristic of long-chain PFAS.
Interactive Data Table: Comparative Toxicity of Chromium Species
| Chromium Species | General Toxicity | Key Ecotoxicological Effects |
| Chromium(III) | Less toxic than Cr(VI) epa.govnih.gov | Inhibition of enzyme activity (e.g., ATP synthase) nih.gov, disruption of lipid metabolism in fish nih.gov, reproductive effects in invertebrates. ornl.gov |
| Chromium(VI) | Significantly more toxic than Cr(III) epa.govnih.gov | Carcinogenic, potent oxidizing agent, causes respiratory and gastrointestinal damage. epa.govnih.gov |
Interactive Data Table: Comparative Toxicity of PFOA (Perfluorooctanoate) with other PFAS
| PFAS Compound | Chain Length | General Toxicity in Aquatic Models (e.g., Zebrafish) |
| PFOA | Long-chain (C8) | Higher toxicity, associated with developmental toxicity and lethality. nih.govuniversiteitleiden.nl |
| Shorter-chain PFAS | Shorter than C8 | Generally lower toxicity compared to long-chain PFAS. nih.govuniversiteitleiden.nl |
Analytical Methodologies for Environmental Monitoring and Research
Extraction and Sample Preparation Techniques for Complex Matrices
The initial and most critical stage in the analysis of Chromium(3+) perfluorooctanoate involves its extraction and separation from the environmental medium, such as water, soil, or biological tissues. mdpi.com This step is crucial for removing interfering substances and concentrating the analyte to a level suitable for detection.
Challenges of Low Solubility and Matrix Interference
Analyzing this compound is complicated by several factors. The compound's low solubility in certain solvents can hinder efficient extraction. Furthermore, environmental samples are inherently complex, containing a multitude of organic and inorganic compounds that can cause matrix interference. For the chromium component, other metals and organic matter can interfere with analysis. nih.govresearchgate.net For the perfluorooctanoate (PFOA) component, similar PFAS compounds can co-exist and interfere with accurate quantification. nih.gov The interaction between the positively charged chromium ion and the negatively charged PFOA anion adds another layer of complexity compared to analyzing PFOA alone. The chemistry of chromium species can be complicated, potentially leading to issues with recovery and detection. nih.gov
Solid-Phase Extraction and Specialized Guard Cartridges for Isolation
Solid-phase extraction (SPE) is a widely adopted technique for the sample preparation of both chromium and PFAS compounds from aqueous samples. nih.govchromatographyonline.com This method involves passing the liquid sample through a cartridge containing a solid adsorbent material (the stationary phase). For a compound like this compound, a multi-step SPE process might be necessary, potentially using different types of sorbents to retain both the cationic chromium and the anionic PFOA. For instance, ion-exchange sorbents are commonly used for this purpose. nih.gov After adsorption, the retained analytes are eluted from the cartridge using a small volume of a suitable solvent, which effectively concentrates the sample and removes many interfering substances. nih.govresearchgate.net
To protect the main analytical column from contamination and prolong its lifespan, specialized guard cartridges are often placed before it. These cartridges trap strongly retained or reactive compounds from the sample extract that could otherwise damage the primary separation column.
| Technique | Description | Relevance to this compound |
| Solid-Phase Extraction (SPE) | A sample preparation technique that separates components of a mixture by their differential adsorption to a solid phase. | Used to isolate and concentrate the analyte from complex environmental matrices like water. nih.govchromatographyonline.com |
| Guard Cartridges | Small, disposable cartridges placed before the main analytical column. | Protects the analytical column from strongly adsorbed matrix components, ensuring method robustness. |
Advanced Spectrometric Detection and Quantification Methods
Following extraction and cleanup, highly sensitive and specific instrumental techniques are required for the detection and quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for analyzing PFAS, including PFOA, in environmental and biological samples. nih.govchromatographyonline.comresearchgate.net The technique first separates the analyte from other compounds in the extract using liquid chromatography. The separated compounds then enter a tandem mass spectrometer, which identifies and quantifies them based on their specific mass-to-charge ratios and fragmentation patterns. diva-portal.org
For quantification, the isotope dilution method is frequently employed. nih.govepa.gov This involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C-PFOA) to the sample before processing. By comparing the response of the native analyte to its labeled internal standard, precise quantification can be achieved, correcting for any losses during sample preparation and analysis. nih.gov While the analysis would focus on the PFOA anion, the presence of chromium would be confirmed by other techniques or inferred from the compound's behavior.
| Parameter | Description |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by LC followed by detection based on mass-to-charge ratio and fragmentation. diva-portal.org |
| Quantification | Isotope dilution using labeled standards (e.g., ¹³C-PFOA) to correct for matrix effects and recovery losses. nih.gov |
| Sensitivity | Capable of detecting very low concentrations, often in the parts-per-trillion (ng/L) range. epa.govlabrulez.com |
Chromatographic Separation for Differentiation from Related PFAS Precursors
Chromatographic techniques are essential for separating this compound from its precursors and other related PFAS compounds that may be present in the same sample. chromatographyonline.com Liquid chromatography, particularly with specialized columns, can separate different PFAS based on properties like their carbon chain length and functional group. diva-portal.org
Furthermore, ion chromatography can be used to separate ionic species. chromatographyonline.comepa.gov This is highly relevant for a salt like this compound. It allows for the separation of the chromium cation (Cr³⁺) from the perfluorooctanoate anion (PFOA⁻). labrulez.com By coupling ion chromatography with a sensitive detector like an inductively coupled plasma mass spectrometer (ICP-MS), it is possible to specifically detect and quantify different chromium species, including the Cr(III) associated with PFOA. labrulez.com This speciation analysis is crucial for understanding the compound's environmental fate and behavior.
Potential Applications and Material Science Research of Chromium 3+ Perfluorooctanoate
Exploration in Catalysis and Coordination Polymer Development
The exploration of Chromium(3+) perfluorooctanoate in catalysis and the development of coordination polymers is an area ripe for scientific inquiry. While direct studies on this specific compound are not widely reported, the known properties of chromium(III) ions and perfluorinated ligands provide a basis for potential research avenues.
Chromium(III) compounds are known to act as catalysts in various organic reactions. epa.gov The presence of the perfluorooctanoate ligand could introduce unique electronic and steric effects, potentially influencing the catalytic activity and selectivity of the chromium center. For instance, the strong electron-withdrawing nature of the perfluorinated chain could enhance the Lewis acidity of the chromium ion, making it a more effective catalyst for certain reactions.
In the realm of coordination polymers, the carboxylate group of the perfluorooctanoate ligand can act as a bridging ligand, linking multiple chromium(III) centers to form one-, two-, or three-dimensional networks. The self-assembly of such structures is of significant interest for creating materials with tailored porosity, which could have applications in gas storage, separation, and heterogeneous catalysis. Research on coordination polymers of other metals with perfluorinated carboxylates has demonstrated the formation of diverse and stable network structures. mdpi.com
Table 1: Potential Research Directions in Catalysis and Coordination Polymers
| Research Area | Potential Application of this compound | Rationale |
|---|---|---|
| Catalysis | Lewis acid catalyst for organic synthesis (e.g., Friedel-Crafts reactions, Diels-Alder reactions). | The electron-withdrawing perfluorooctanoate ligand could enhance the Lewis acidity of the Cr(III) center. |
| Polymerization catalyst. | Chromium-based catalysts are used in olefin polymerization; the perfluorinated ligand could influence polymer properties. | |
| Coordination Polymers | Gas storage and separation. | Formation of porous coordination polymers with selective adsorption properties. |
| Heterogeneous catalysis. | The coordination polymer could serve as a robust and recyclable catalyst support. | |
| Luminescent materials. | Incorporation of chromium(III) into a rigid coordination polymer framework can sometimes lead to interesting photophysical properties. |
Note: The applications listed in this table are theoretical and based on the known properties of related compounds. Specific research on this compound is required for validation.
Integration into Advanced Materials and Coatings
The integration of this compound into advanced materials and coatings is another area of potential, driven by the distinct properties of both the chromium ion and the perfluorinated tail of the ligand.
Chromium compounds have long been used in the formulation of functional coatings to enhance properties such as hardness, corrosion resistance, and wear resistance. umweltbundesamt.desterc.org The perfluorooctanoate component of this compound could impart hydrophobic and oleophobic properties to these coatings, leading to surfaces that are water-repellent, oil-repellent, and easy to clean. Such properties are highly desirable in a variety of applications, from protective coatings on industrial equipment to anti-fouling surfaces in marine environments.
Furthermore, the thermal stability often associated with perfluorinated compounds suggests that materials incorporating this compound might exhibit enhanced performance at elevated temperatures. This could be advantageous in the development of advanced composites and functional textiles where thermal resistance is a critical factor.
Table 2: Potential Applications in Advanced Materials and Coatings
| Material/Coating Type | Potential Role of this compound | Desired Property Enhancement |
|---|---|---|
| Protective Coatings | Additive to impart hydrophobicity and oleophobicity. | Improved water and oil repellency, anti-graffiti, and easy-to-clean surfaces. |
| Corrosion inhibitor. | The chromium(III) ion can act as a corrosion inhibitor. | |
| Advanced Composites | Filler or modifier to enhance thermal and chemical resistance. | Increased durability and performance in harsh environments. |
| Functional Textiles | Surface treatment to create water and stain-resistant fabrics. | Development of high-performance textiles for outdoor and protective wear. |
Note: The applications described in this table are speculative and would require significant research and development to be realized. The environmental and health considerations associated with per- and polyfluoroalkyl substances (PFAS) would also need to be thoroughly addressed.
Environmental Policy Implications and Future Research Directions
Regulatory Listing and Environmental Reporting Frameworks (e.g., Toxics Release Inventory (TRI))
Chromium(3+) perfluorooctanoate is subject to environmental regulations due to its classification as a PFAS. ontosight.ai These substances are known for their persistence in the environment, potential for bioaccumulation, and links to adverse health effects. ontosight.ai
A key framework for environmental reporting in the United States is the Toxics Release Inventory (TRI), managed by the Environmental Protection Agency (EPA). meritlabs.com The TRI tracks the management of certain toxic chemicals that may pose a threat to human health and the environment. meritlabs.com Facilities in specific industry sectors that manufacture, process, or otherwise use listed chemicals above certain quantities are required to report this information to the EPA annually. pillsburylaw.com
Under the National Defense Authorization Act (NDAA) for Fiscal Year 2020, specific PFAS, including this compound, were added to the list of chemicals covered by the TRI. federalregister.govepa.gov This legislation also established a framework for the automatic addition of other PFAS to the TRI list based on certain EPA actions, such as the finalization of a toxicity value. pillsburylaw.comfederalregister.gov
For the 2022 and 2023 reporting years, this compound (CAS RN 68141-02-6) was explicitly listed as a chemical subject to TRI reporting. epa.govepa.gov In October 2023, the EPA finalized a rule designating all TRI-listed PFAS as "chemicals of special concern." pillsburylaw.com This action eliminated the de minimis exemption, which previously allowed facilities to disregard low concentrations of these chemicals in products and waste. pillsburylaw.com Consequently, any facility that manufactures, processes, or otherwise uses any amount of these PFAS must report it, significantly increasing the reporting burden and likely the volume of data collected. pillsburylaw.com
The table below summarizes the regulatory listing status of this compound.
| Regulatory Framework | Listing Status | Details |
| Toxics Release Inventory (TRI) | Listed | Added by the National Defense Authorization Act for Fiscal Year 2020. federalregister.govepa.gov |
| EPCRA Section 313 | Subject to Reporting | As a listed TRI chemical, it falls under the reporting requirements of the Emergency Planning and Community Right-to-Know Act (EPCRA). meritlabs.comepa.gov |
| TSCA | Active | Listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory. nih.gov It is also subject to a Significant New Use Rule (SNUR). nih.govregulations.gov |
| EU POPs Regulation | Listed | Included in Annex I, part A of the regulation on persistent organic pollutants. nih.gov |
Research on Environmentally Benign Alternatives and Sustainable Solutions
The environmental persistence and potential toxicity of PFAS, including this compound, have spurred significant research into safer and more sustainable alternatives. ontosight.aiapaengineering.com Historically, PFAS have been used in applications like metal plating to suppress toxic metal fumes. itrcweb.org The focus of research is on finding substitutes that provide similar functionality without the associated environmental and health risks. nih.govacs.org
Alternatives in Metal Plating: In chrome plating, an industry where chromium compounds are prevalent, research has focused on moving away from hexavalent chromium (Cr(VI)), a known human carcinogen, to the less toxic trivalent chromium (Cr(III)). mdpi.comepa.gov While Cr(III) has been adopted for decorative plating, its use in hard chrome plating is still under development. pops.intgreenpolicyplatform.org
Furthermore, non-chemical alternatives and alternative surfactant technologies are being explored to replace PFAS-based fume suppressants. These include:
Physical barriers: PTFE-coated balls or mesh covers on plating baths can reduce misting. greenpolicyplatform.org
Process modification: Techniques like high-velocity oxygen fuel (HVOF) thermal spray coating offer an alternative to hard chrome plating. greenpolicyplatform.org
Non-fluorinated surfactants: Research is ongoing into fluorine-free surfactants, such as those based on silicones, aliphatic alcohols, and sulfosuccinates, to replace PFAS in various applications. mst.dkpops.int
The following table outlines some of the alternatives being researched and implemented.
| Application Area | PFAS-Based Compound | Alternative(s) | Status |
| Decorative Chrome Plating | PFAS-based fume suppressants | Trivalent chromium (Cr(III)) processes pops.int | Commercially available and in use. pops.int |
| Hard Chrome Plating | PFAS-based fume suppressants | Trivalent chromium (Cr(III)) technology, High-Velocity Oxygen Fuel (HVOF) pops.intgreenpolicyplatform.org | Cr(III) technology is under development; HVOF is available. pops.intgreenpolicyplatform.org |
| General Surfactant Use | Long-chain PFAS like PFOA | Short-chain PFAS, fluorotelomers, non-fluorinated surfactants (e.g., silicones, sulfosuccinates) nih.govmst.dkpops.int | Short-chain PFAS are in use but also under scrutiny; non-fluorinated alternatives are being actively developed. nih.gov |
Sustainable Remediation Solutions: For existing PFAS contamination, research is advancing sustainable cleanup technologies. These include:
Granular Activated Carbon (GAC): Effective for removing long-chain PFAS from water through adsorption. r3sustainability.com
Ion Exchange Resins: Offer high removal efficiency for both long- and short-chain PFAS. r3sustainability.comdesotec.com
Supercritical Water Oxidation (SCWO): A destruction technology that breaks down PFAS into harmless compounds. r3sustainability.com
In Situ Remediation: Using colloidal activated carbon to immobilize PFAS in groundwater, reducing greenhouse gas emissions compared to traditional pump-and-treat methods. earth911.com
Methodological Advancements for Comprehensive Environmental Risk Assessment
The vast number of PFAS compounds, estimated to be in the thousands, presents a significant challenge for traditional chemical-by-chemical risk assessment. nih.govtaylorandfrancis.com Consequently, there is a pressing need for methodological advancements to conduct more comprehensive and efficient environmental risk assessments.
Current research priorities in this area include:
Grouping and Read-Across Approaches: Developing methods to group PFAS based on their chemical structure, properties, and predicted behavior. This allows for "read-across," where data from a well-studied chemical can be used to infer the properties and risks of similar, less-studied chemicals.
Computational Modeling: The use of computational models, including pharmacokinetic and agent-based models, is crucial for predicting the biological effects, environmental fate, and transport of the vast number of PFAS. epa.govmdpi.com These models help to prioritize substances for further testing and understand potential risks in the absence of extensive empirical data. epa.gov
Integrated Approaches to Testing and Assessment (IATA): Combining data from various sources, such as in silico (computer-based) models, in vitro (laboratory) studies, and targeted in vivo (animal) studies, to build a more complete picture of the potential risks of PFAS. nih.gov This approach aims to be more efficient and reduce reliance on animal testing.
Improved Analytical Methods: Developing more sophisticated laboratory methods to detect and quantify a wider range of PFAS in various environmental media, including soil, water, and biological tissues. taylorandfrancis.comepa.gov This is essential for accurate exposure assessment.
Focus on Environmental Fate and Bioaccumulation: Research is needed to better understand the sorption, bioavailability, and food web transfer of a broader range of PFAS, particularly in terrestrial environments which have been understudied compared to aquatic systems. nih.gov
The scientific community recognizes that a multi-faceted and integrated approach is necessary to navigate the complexities of PFAS risk assessment and inform effective environmental management strategies. ghd.com
Q & A
Basic Research Questions
Q. What analytical methods are most effective for detecting Chromium(3+) perfluorooctanoate in environmental and biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for quantification. For biological samples (e.g., blood), perform solid-phase extraction (SPE) to isolate the compound, followed by derivatization to enhance ionization efficiency .
- Critical Data : Limits of detection (LOD) for this compound in water samples range from 0.1–1.0 ng/L using LC-MS/MS, while blood matrices require LOD adjustments due to matrix interference .
Q. What are the primary toxicological mechanisms of this compound observed in animal models?
- Methodology : Chronic exposure studies in rodents (oral, dermal, or inhalation routes) reveal liver hypertrophy and peroxisome proliferation. Histopathological analysis of liver tissue and transcriptomic profiling (e.g., PPAR-α pathway activation) are critical for mechanistic insights .
- Data Contradictions : While rat studies report Leydig cell tumors and pancreatic adenomas, these effects are attributed to species-specific peroxisome proliferator-activated receptor (PPAR) responses, which are not directly translatable to humans .
Q. How does this compound persist and migrate in aquatic environments?
- Methodology : Conduct field sampling of groundwater and surface water, paired with laboratory-based sorption experiments using biochar or activated carbon. Monitor degradation products (e.g., perfluorooctanoic acid, PFOA) via high-resolution mass spectrometry .
- Key Findings : The compound exhibits low volatility but high mobility in groundwater due to its anionic nature, with half-lives exceeding 5 years in anaerobic conditions .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity data for this compound?
- Methodology :
- Use primary hepatocyte cultures to compare dose-response relationships with in vivo liver toxicity data.
- Apply physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences between species .
Q. What advanced remediation strategies are effective for this compound in contaminated soils?
- Methodology :
- Test electrochemical oxidation (e.g., boron-doped diamond electrodes) to break C-F bonds.
- Evaluate ion-exchange resins (e.g., Purolite® A600) for PFAS-specific adsorption, with regeneration via brine solutions .
Q. What experimental designs are optimal for assessing the compound’s endocrine-disrupting potential?
- Methodology :
- Use transgenic zebrafish embryos to screen for thyroid hormone disruption (e.g., TTR-TRβ competitive binding assays).
- Measure serum hormone levels (e.g., testosterone, estradiol) in chronically exposed mammalian models .
Key Contradictions and Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
